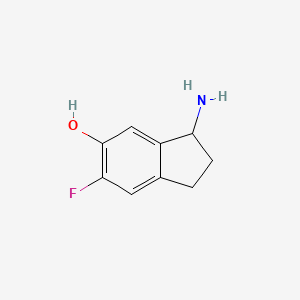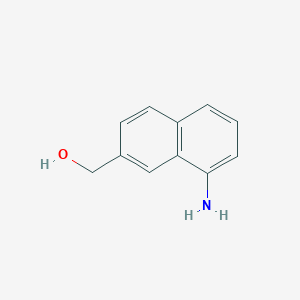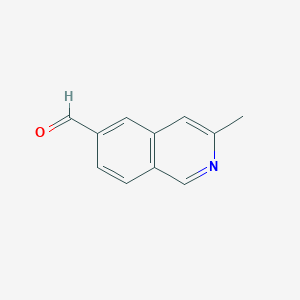
(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a chiral compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring The ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is notable for its unique structural features, which include an isopropyl group at the 7th position and a tetrahydroindazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopropylamine.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with isopropylamine under acidic conditions to form the indazole core.
Hydrogenation: The final step involves hydrogenation to saturate the benzene ring, yielding ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole.
Industrial Production Methods
Industrial production of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole: The enantiomer of the ®-isomer, differing in its spatial configuration.
7-Isopropyl-1H-indazole: Lacks the tetrahydro modification, resulting in different chemical properties.
4,5,6,7-Tetrahydro-1H-indazole: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(7R)-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-3-4-8-6-11-12-10(8)9/h6-7,9H,3-5H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
QNQNXVIDSKNVTF-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCCC2=C1NN=C2 |
Kanonische SMILES |
CC(C)C1CCCC2=C1NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)


![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)




